3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring, with a chlorine atom attached to the triazole ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a chlorinated pyrimidine derivative. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized triazolopyrimidine derivatives.
Scientific Research Applications
3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes like cyclin-dependent kinases (CDKs) and adenosine receptors.
Biological Studies: The compound is used in biological assays to study its effects on cell proliferation, apoptosis, and other cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site, leading to its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its biological activities as a kinase inhibitor.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a triazole and thiadiazine ring system, investigated for its pharmacological properties.
Uniqueness
3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to the presence of the chlorine atom, which can be selectively substituted to create a variety of derivatives with different biological activities. Its specific ring structure also allows for interactions with a range of molecular targets, making it a versatile scaffold in drug design.
Properties
Molecular Formula |
C5H3ClN4 |
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Molecular Weight |
154.56 g/mol |
IUPAC Name |
3-chloro-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C5H3ClN4/c6-5-9-8-4-1-2-7-3-10(4)5/h1-3H |
InChI Key |
XGLMDDHJDNKHSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN2C1=NN=C2Cl |
Origin of Product |
United States |
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